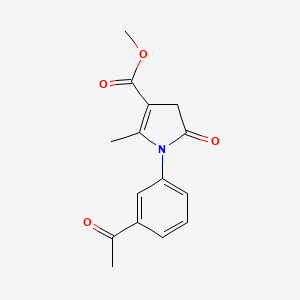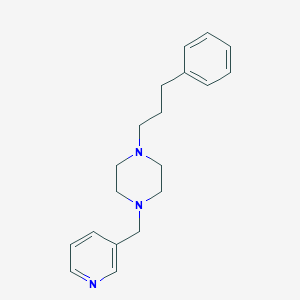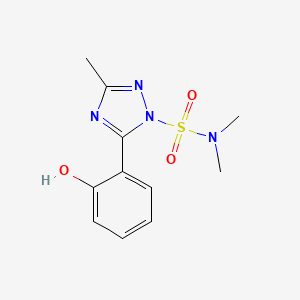![molecular formula C11H15N3O2 B5753479 N-{3-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide](/img/structure/B5753479.png)
N-{3-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide, also known as DMHA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DMHA belongs to the class of compounds known as aliphatic amines and has a molecular weight of 175.23 g/mol.
Mécanisme D'action
N-{3-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide exerts its effects by acting as a potent stimulant of the central nervous system. It works by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are responsible for regulating mood, attention, and energy levels. N-{3-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide achieves this by inhibiting the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft and prolonged activation of their respective receptors.
Biochemical and Physiological Effects:
N-{3-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain, leading to enhanced cognitive function, improved mood, and increased energy levels. N-{3-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide has also been shown to increase heart rate, blood pressure, and respiratory rate, indicating its potential as a cardiovascular stimulant. Additionally, N-{3-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide has been found to increase thermogenesis, leading to increased fat oxidation and weight loss.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide has several advantages for lab experiments. It is a potent stimulant of the central nervous system and can be used to study the effects of neurotransmitter release on cognitive function, mood, and energy levels. Additionally, N-{3-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide has potential applications in the treatment of neurological disorders such as ADHD, depression, and anxiety. However, N-{3-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide has several limitations for lab experiments. Its potency and potential for abuse make it difficult to control dosages and ensure the safety of subjects. Additionally, the long-term effects of N-{3-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide on the central nervous system are not well understood, and further research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on N-{3-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide. One area of interest is the development of improved synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to determine the long-term effects of N-{3-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide on the central nervous system and its potential applications in the treatment of neurological disorders. Finally, research is needed to determine the safety and efficacy of N-{3-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide in human subjects, as well as its potential for abuse and addiction.
Conclusion:
In conclusion, N-{3-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. It is a potent stimulant of the central nervous system and has been shown to have a range of biochemical and physiological effects. N-{3-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide has potential applications in the treatment of neurological disorders such as ADHD, depression, and anxiety. However, further research is needed to determine its safety and efficacy, as well as its potential for abuse and addiction.
Méthodes De Synthèse
N-{3-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide can be synthesized through a multi-step process involving the reaction of 3-(dimethylamino)benzaldehyde with hydroxylamine hydrochloride, followed by the addition of acetic anhydride. The resulting product is then purified through recrystallization to obtain N-{3-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide in its pure form. The synthesis of N-{3-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide has been extensively studied, and various modifications to the process have been proposed to improve the yield and purity of the compound.
Applications De Recherche Scientifique
N-{3-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide has been primarily studied for its potential applications in the field of neuroscience. It has been shown to have a significant impact on the central nervous system, specifically on the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. N-{3-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide has been found to increase the levels of these neurotransmitters, leading to enhanced cognitive function, improved mood, and increased energy levels. Additionally, N-{3-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)acetamide has been studied for its potential applications in the treatment of attention deficit hyperactivity disorder (ADHD), depression, and anxiety.
Propriétés
IUPAC Name |
(2E)-N-[3-[(dimethylamino)methyl]phenyl]-2-hydroxyiminoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-14(2)8-9-4-3-5-10(6-9)13-11(15)7-12-16/h3-7,16H,8H2,1-2H3,(H,13,15)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSCSUURNRXFCS-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)NC(=O)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=CC(=CC=C1)NC(=O)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-{3-[(dimethylamino)methyl]phenyl}-2-(hydroxyimino)ethanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-3-pyridinyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5753406.png)

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5753418.png)


![2-[(2-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5753431.png)
![5-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5753435.png)

![4-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5753456.png)

![N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5753469.png)

